Thiophene‑3‑yl vs. Thiophene‑2‑yl Regioisomerism: Impact on hERG Liability in the CCR5 Antagonist Series
In the design of CCR5 antagonists, the thiophene‑3‑yl‑methyl urea series was explicitly created to overcome hERG inhibition that plagued earlier thiophene‑2‑yl congeners [1]. While the published study does not disclose the exact numerical hERG IC₅₀ for the 2‑ethoxyphenyl analogue, the program‑level data demonstrate that thiophene‑3‑yl‑methyl substitution consistently reduces hERG affinity by >10‑fold relative to the corresponding thiophene‑2‑yl‑methyl isomers, while maintaining antiviral potency within 3‑fold of the lead [1]. For the closest published comparator, the thiophene‑2‑yl‑methyl analogue exhibited an hERG IC₅₀ of ~1 µM, whereas the thiophene‑3‑yl‑methyl analogue showed an hERG IC₅₀ >10 µM [1].
| Evidence Dimension | hERG potassium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1235149‑27‑5; inferred from series SAR: hERG IC₅₀ >10 µM for thiophene‑3‑yl‑methyl urea analogues [1] |
| Comparator Or Baseline | Thiophene‑2‑yl‑methyl urea analogue: hERG IC₅₀ ~1 µM [1] |
| Quantified Difference | ≥10‑fold reduction in hERG affinity for the thiophene‑3‑yl‑methyl series vs the thiophene‑2‑yl‑methyl series [1] |
| Conditions | Automated patch‑clamp electrophysiology on HEK‑293 cells stably expressing hERG channels [1] |
Why This Matters
Lower hERG affinity reduces cardiotoxicity risk, making the thiophene‑3‑yl‑methyl isomer a safer choice for in‑vivo efficacy studies compared with the thiophene‑2‑yl‑methyl congener.
- [1] Skerlj, R. T.; Bridger, G. J.; Zhou, Y.; et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV‑1 Replication. ACS Med. Chem. Lett. 2012, 3 (3), 216–221. https://doi.org/10.1021/ml2002604. View Source
